PROTAC Linker 1

Descripción general

Descripción

Se utiliza principalmente como un enlace PROTAC (Químeras de Orientación de Destino de Proteólisis), que conecta un inhibidor de la tirosina quinasa a un ligando de reclutamiento E3 . Este compuesto es esencial en diversas aplicaciones biomédicas y farmacéuticas debido a sus características únicas .

Mecanismo De Acción

Boc-C1-PEG2-C4-Cl funciona como un enlace PROTAC, conectando un inhibidor de la tirosina quinasa a un ligando de reclutamiento E3. Esta conexión facilita la ubiquitinación y la posterior degradación de las proteínas diana por el proteasoma . Los objetivos moleculares incluyen tirosina quinasas, que desempeñan un papel crucial en las vías de señalización celular .

Análisis Bioquímico

Biochemical Properties

The primary role of PROTAC Linker 1 in biochemical reactions is to serve as a bridge between the protein of interest and an E3 ubiquitin ligase . This connection allows the targeted protein to be marked for degradation by the cell’s proteasome system . The nature of these interactions is largely determined by the specific proteins and ligases involved, which can vary depending on the specific PROTAC molecule being synthesized .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to induce the degradation of specific proteins . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By targeting specific proteins for degradation, PROTAC molecules can effectively regulate the activity of these proteins within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of a ternary complex between the protein of interest, the E3 ubiquitin ligase, and the PROTAC molecule . This complex formation leads to the ubiquitination of the target protein, marking it for degradation by the proteasome . This process can result in changes in gene expression and other cellular processes due to the removal of the target protein .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This is due to the dynamic nature of the proteasome system and the fact that PROTAC molecules can be recycled and reused within the cell . Over time, this can lead to the sustained degradation of the target protein .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway, a key metabolic pathway in cells . This pathway is responsible for the degradation of proteins, a process that is crucial for maintaining cellular homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by various factors, including its chemical properties and the specific cellular context

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . For instance, the efficacy of PROTAC-mediated protein degradation can be influenced by the subcellular location of the protein of interest

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

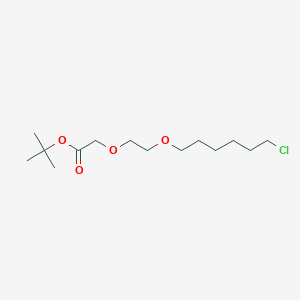

La síntesis de Boc-C1-PEG2-C4-Cl implica varios pasos:

Protección del grupo amina: El grupo amina se protege utilizando un grupo terc-butilo para formar terc-butil 2-[2-(6-clorohexoxi)etoxi]acetato.

Peguilación: La amina protegida se hace reaccionar luego con polietilenglicol (PEG) para formar el producto peguilado.

Métodos de Producción Industrial

La producción industrial de Boc-C1-PEG2-C4-Cl sigue rutas de síntesis similares, pero a mayor escala. El proceso implica:

Síntesis a granel: Se utilizan grandes cantidades de materiales de partida para producir el compuesto.

Purificación: El producto se purifica mediante técnicas como la cromatografía para asegurar una alta pureza.

Control de calidad: El producto final se somete a un riguroso control de calidad para cumplir con los estándares de la industria

Análisis De Reacciones Químicas

Tipos de Reacciones

Boc-C1-PEG2-C4-Cl experimenta varias reacciones químicas, incluyendo:

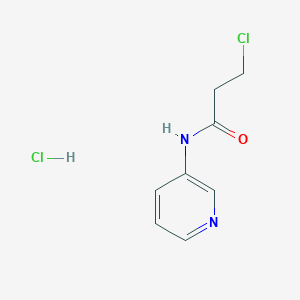

Reacciones de sustitución: El átomo de cloro puede ser sustituido por otros grupos funcionales.

Reacciones de desprotección: El grupo terc-butilo puede eliminarse para exponer el grupo amina

Reactivos y Condiciones Comunes

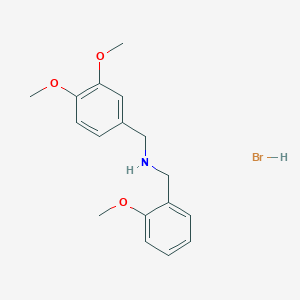

Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas y tioles. Las reacciones se llevan a cabo típicamente en disolventes orgánicos como diclorometano o tetrahidrofurano.

Reacciones de desprotección: Se utilizan condiciones ácidas, como el ácido trifluoroacético, para eliminar el grupo terc-butilo

Principales Productos Formados

Aplicaciones Científicas De Investigación

Boc-C1-PEG2-C4-Cl tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

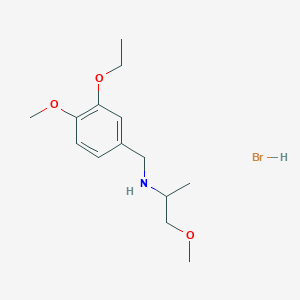

Química: Se utiliza como un enlace en la síntesis de PROTACs, que se utilizan para dirigirse y degradar proteínas específicas

Biología: Se utiliza en el estudio de interacciones proteína-proteína y vías de señalización celular

Medicina: Se utiliza en el descubrimiento y desarrollo de fármacos, particularmente en el diseño de terapias dirigidas

Industria: Se aplica en el desarrollo de nuevos materiales y nanotecnología

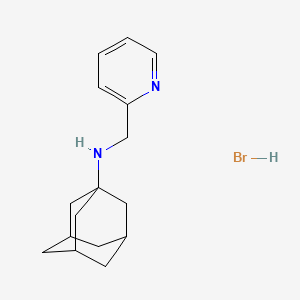

Comparación Con Compuestos Similares

Compuestos Similares

Boc-C1-PEG2-C4-OH: Estructura similar pero con un grupo hidroxilo en lugar de un átomo de cloro.

Boc-C1-PEG2-C4-NH2: Estructura similar pero con un grupo amino en lugar de un átomo de cloro

Unicidad

Boc-C1-PEG2-C4-Cl es único debido a su átomo de cloro, que permite una unión selectiva y controlada a moléculas o superficies específicas. Esta característica lo convierte en una herramienta esencial en diversas aplicaciones biomédicas y farmacéuticas .

Propiedades

IUPAC Name |

tert-butyl 2-[2-(6-chlorohexoxy)ethoxy]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27ClO4/c1-14(2,3)19-13(16)12-18-11-10-17-9-7-5-4-6-8-15/h4-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFAVKLYDZBECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201151379 | |

| Record name | Acetic acid, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835705-53-7 | |

| Record name | Acetic acid, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1835705-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-[(6-chlorohexyl)oxy]ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201151379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(2-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B3060078.png)

amine hydrobromide](/img/structure/B3060079.png)

![2-[2-(4-Methyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3060086.png)

![(7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B3060095.png)

![(4r)-4-Amino-3,3-dimethyl-1-[(1r)-1-phenylethyl]pyrrolidin-2-one](/img/structure/B3060096.png)